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molecular formula C8H6F3NO2 B8585828 Methyl 2-(difluoromethyl)-3-fluoroisonicotinate CAS No. 1379375-21-9

Methyl 2-(difluoromethyl)-3-fluoroisonicotinate

Cat. No. B8585828
M. Wt: 205.13 g/mol
InChI Key: LUEAKEOFBGQUKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08933085B2

Procedure details

To a solution of methyl 2-(difluoromethyl)-3-fluoroisonicotinate (0.44 g, 2.1 mmol, from Step 4) in tetrahydrofuran (10 mL) was added a solution of lithium hydroxide monohydrate (0.45 g, 11 mmol) in water (10 mL). The reaction was stirred for 2 hours. The reaction mixture was acidified by the addition of a solution of citric acid. The product was extracted with three portions of DCM. The combined extracts were dried over sodium sulfate, decanted and concentrated to afford product, which was used without further purification in Step 6. H NMR (300 MHz, CD3OD): δ 8.57 (d, 1H), 7.99 (dd, 1H), 6.96 (t, 1H).
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:14])[C:3]1[C:4]([F:13])=[C:5]([CH:10]=[CH:11][N:12]=1)[C:6]([O:8]C)=[O:7].O.[OH-].[Li+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1.O>[F:14][CH:2]([F:1])[C:3]1[C:4]([F:13])=[C:5]([CH:10]=[CH:11][N:12]=1)[C:6]([OH:8])=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
FC(C=1C(=C(C(=O)OC)C=CN1)F)F
Name
lithium hydroxide monohydrate
Quantity
0.45 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product was extracted with three portions of DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford product, which
CUSTOM
Type
CUSTOM
Details
was used without further purification in Step 6

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC(C=1C(=C(C(=O)O)C=CN1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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